molecular formula C10H10INO B053410 1-Acetyl-6-iodoindoline CAS No. 115666-43-8

1-Acetyl-6-iodoindoline

Cat. No.: B053410
CAS No.: 115666-43-8
M. Wt: 287.1 g/mol
InChI Key: QYOUFIOXEFUHAU-UHFFFAOYSA-N
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Description

1-Acetyl-6-iodoindoline is a chemical compound belonging to the indoline family, characterized by the presence of an acetyl group at the first position and an iodine atom at the sixth position of the indoline ring. Indoline derivatives are known for their significant biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1-Acetyl-6-iodoindoline typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Acetyl-6-iodoindoline undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-6-iodoindoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indoline derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Research into its potential as an anticancer, antimicrobial, and anti-inflammatory agent is ongoing.

    Industry: It is used in the development of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Acetyl-6-iodoindoline involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl group and iodine atom play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

1-Acetyl-6-iodoindoline can be compared with other indoline derivatives such as:

The uniqueness of this compound lies in the specific positioning of the acetyl and iodine groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(6-iodo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOUFIOXEFUHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470299
Record name 1-Acetyl-6-iodoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115666-43-8
Record name 1-(2,3-Dihydro-6-iodo-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115666-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-6-iodoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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